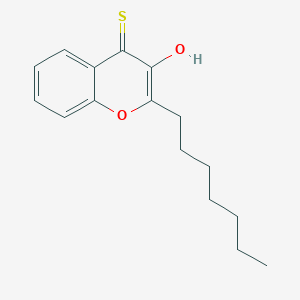

2-Heptyl-3-hydroxy-4H-chromene-4-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20O2S |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2-heptyl-3-hydroxychromene-4-thione |

InChI |

InChI=1S/C16H20O2S/c1-2-3-4-5-6-11-14-15(17)16(19)12-9-7-8-10-13(12)18-14/h7-10,17H,2-6,11H2,1H3 |

InChI Key |

VZIQIOVFWNAPIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=C(C(=S)C2=CC=CC=C2O1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Heptyl 3 Hydroxy 4h Chromene 4 Thione and Analogues

Established Synthetic Pathways to 4H-Chromene-4-thiones

The synthesis of a 4H-chromene-4-thione scaffold is not typically a direct, one-pot process. Most established methodologies first construct the corresponding 4H-chromen-4-one (chromone) core, which is then subjected to a thionation reaction.

Multi-step Synthesis from Precursor Molecules

The foundational step in synthesizing the target thione is the creation of its oxygen analogue, 2-heptyl-3-hydroxy-4H-chromen-4-one. Classical methods for chromone (B188151) synthesis often begin with ortho-hydroxyaryl ketones.

One of the most prominent routes is the Baker–Venkataraman rearrangement. This process involves the conversion of an o-acyloxyacetophenone to a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, which then undergoes acid-catalyzed cyclization to form the chromone ring. ijrpc.com Another key multi-step approach involves the Claisen condensation of o-hydroxyacetophenones with appropriate esters, followed by cyclization. researchgate.net

For the specific precursor to 2-Heptyl-3-hydroxy-4H-chromene-4-thione, the synthesis could start from 2-hydroxyacetophenone (B1195853) and an octanoyl derivative. The subsequent introduction of the 3-hydroxy group can be achieved through methods like the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline medium. researchgate.net

Once the 2-heptyl-3-hydroxy-4H-chromen-4-one precursor is obtained, the critical final step is thionation. This involves converting the C=O group at the 4-position to a C=S group. The most common reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. mdpi.comresearchgate.net These reagents effectively replace the carbonyl oxygen with sulfur, yielding the desired 4H-chromene-4-thione.

Cyclization Reactions for Chromene-4-thione Formation

While direct cyclization to form a 4H-chromene-4-thione is less common, various cyclization strategies are employed to create the precursor chromone ring. These reactions are crucial as they establish the core heterocyclic structure.

Acid-Catalyzed Cyclization: As mentioned, 1,3-dicarbonyl compounds derived from o-hydroxyacetophenones can be cyclized under acidic conditions, often using reagents like sulfuric acid or polyphosphoric acid, to yield the chromone framework. ijrpc.com

Intramolecular Wittig Reaction: A novel approach involves the reaction of silyl (B83357) esters of O-acylsalicylic acids with a phosphorus ylide. This generates an acylphosphorane intermediate that undergoes an intramolecular Wittig cyclization on the ester carbonyl to afford the 4H-chromen-4-one ring system. acs.org

Palladium-Catalyzed Carbonylative Cyclization: Modern methods utilize transition-metal catalysis. For instance, o-iodophenols can react with terminal acetylenes under an atmosphere of carbon monoxide in the presence of a palladium catalyst. This process, known as carbonylative annulation, efficiently constructs the chromone ring. organic-chemistry.org

Following the successful cyclization to the chromone, the thionation step is performed as a separate reaction to yield the final 4H-chromene-4-thione.

Specific Synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione

Detailed literature specifically describing the synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione is scarce. However, its synthesis can be logically inferred from established chemical principles, primarily through the thionation of its corresponding chromone precursor.

Synthesis from 1-O-PQS and P₄S₁₀

The synthetic route from a precursor labeled "1-O-PQS" to 2-Heptyl-3-hydroxy-4H-chromene-4-thione using phosphorus pentasulfide (P₄S₁₀) is not documented in standard chemical literature. The term "PQS" typically refers to the Pseudomonas Quinolone Signal (2-heptyl-3-hydroxy-4-quinolone), a bacterial signaling molecule. A quinolone contains a nitrogen atom in its heterocyclic ring, which would not yield a chromene derivative (containing an oxygen atom) upon reaction.

Therefore, the logical and chemically sound precursor for the synthesis is 2-Heptyl-3-hydroxy-4H-chromen-4-one . The synthesis of the target thione would proceed via the direct thionation of this chromone precursor using P₄S₁₀.

The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen of the chromone onto the phosphorus atom of P₄S₁₀. This is followed by a series of rearrangements, typically through a four-membered ring intermediate (a thiaoxaphosphetane), which ultimately collapses to form the thermodynamically stable P=O bond and the desired C=S thiocarbonyl group.

Optimization of Reaction Conditions for Yield and Purity

The thionation of chromones to chromene-4-thiones is a reaction that often requires careful optimization to maximize yield and minimize side products. Key parameters that can be adjusted include the choice of reagent, solvent, temperature, and reaction time.

Thionating Reagent: While P₄S₁₀ is effective, Lawesson's reagent is often preferred for its better solubility in organic solvents and sometimes milder reaction conditions. researchgate.net More modern variations include P₄S₁₀ in combination with additives like hexamethyldisiloxane (B120664) (HMDO) or pyridine, which can enhance reactivity and selectivity. The P₄S₁₀-pyridine complex, for instance, is a storable, crystalline solid that can lead to cleaner reactions and simpler workups compared to P₄S₁₀ alone. organic-chemistry.org

Solvent: The choice of solvent is critical. Non-polar, high-boiling solvents such as toluene (B28343) or xylene are commonly used to facilitate the reaction, which often requires elevated temperatures. researchgate.net Other solvents like dioxane or acetonitrile (B52724) can also be effective, particularly when using modified thionating agents. researchgate.netnih.gov

Temperature and Time: Thionation reactions are typically conducted at reflux temperature for several hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged exposure to heat.

Workup and Purification: The workup for P₄S₁₀ reactions can be complicated by the formation of phosphorous-based byproducts. Using reagents like the P₄S₁₀/HMDO combination can simplify this, as the byproducts are more easily removed by a simple hydrolytic workup or filtration. audreyli.comnih.gov Final purification is almost always achieved through column chromatography.

The following table summarizes typical conditions that could be optimized for the thionation of 2-Heptyl-3-hydroxy-4H-chromen-4-one.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Thionating Agent | P₄S₁₀ | Lawesson's Reagent | P₄S₁₀ / Pyridine Complex | Improved solubility and cleaner reaction with B and C. |

| Solvent | Toluene | Dioxane | Acetonitrile | Higher temperatures achievable with toluene; milder conditions may suffice with C. |

| Temperature | 110 °C (Reflux) | 100 °C (Reflux) | 80 °C (Reflux) | Lower temperatures may reduce side products. |

| Time | 4-8 hours | 3-6 hours | 6-12 hours | Reaction progress should be monitored by TLC. |

Green Chemistry Approaches in Chromene-4-thione Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. While the thionation step often requires anhydrous organic solvents and high temperatures, green principles can be effectively applied to the synthesis of the 4H-chromen-4-one precursor.

Several green strategies for chromone synthesis have been developed:

Use of Green Solvents: One-pot syntheses of chromene derivatives have been successfully carried out in aqueous media or ethanol, which are environmentally friendly solvents. mdpi.com

Catalyst-Free Synthesis: Some multicomponent reactions for the synthesis of chromene analogues can proceed efficiently without any catalyst, driven by thermal energy or alternative energy sources. researchgate.net This reduces chemical waste and potential toxicity associated with metal catalysts.

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to significantly shorter reaction times, higher yields, and milder conditions compared to conventional heating. researchgate.net The synthesis of 2-amino-7-hydroxy-4H-chromenes, for example, has been achieved in water under ultrasonic irradiation without a catalyst. researchgate.net

Use of Benign Catalysts: When a catalyst is necessary, employing non-toxic and recyclable catalysts is a key green approach. Nano-kaoline supported catalysts have been used for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu

Catalyst-Free Methodologies

In the pursuit of greener and more efficient chemical processes, catalyst-free methodologies for the synthesis of the chromene scaffold have gained considerable attention. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of unconventional solvent systems.

One notable approach involves the tandem reaction of phenols with acetophenones promoted by sulfuric acid under solvent- and metal-free conditions, which serves as both a promoter and a dehydrating agent. rsc.org Another strategy employs a one-pot, multicomponent reaction under visible light, which allows for the construction of 4-substituted 2-amino-4H-chromenes without any catalyst. researchgate.net Furthermore, a method for the selective synthesis of 4H-chromene derivatives has been developed without a catalyst using an ethanol/water solvent system, where the selectivity is controlled by thermodynamics and kinetics. acs.org These catalyst-free approaches highlight a shift towards more atom-economical and environmentally conscious synthetic routes that could be adapted for the synthesis of the 2-Heptyl-3-hydroxy-4H-chromen-4-one precursor.

Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in green chemistry, and significant research has been dedicated to replacing hazardous organic solvents with environmentally benign alternatives. researchgate.netcapes.gov.br Water is a highly desirable green solvent for organic synthesis due to its non-toxic, non-flammable, and abundant nature. The use of water as a solvent in the synthesis of chromene derivatives has been reported, often leading to high yields and simplified purification processes. researchgate.net

Polyethylene glycol (PEG) and its aqueous solutions have also emerged as effective and recyclable solvent systems for various organic transformations, including the synthesis of heterocyclic compounds. researchgate.netnih.gov These solvents are non-toxic, biodegradable, and thermally stable. The use of innovative solvent systems like ionic liquids and supercritical fluids is also being explored to minimize the environmental impact of chemical synthesis. researchgate.netnih.gov The application of such green solvent systems presents a sustainable pathway for the synthesis of the chromone precursors required for producing 2-Heptyl-3-hydroxy-4H-chromene-4-thione.

Utilization of Natural or Recycled Catalysts (e.g., Calcined Eggshells)

The use of catalysts derived from natural, renewable, or waste resources aligns perfectly with the principles of green chemistry. Calcined eggshells, primarily composed of calcium oxide (CaO), have been identified as an inexpensive, non-toxic, and highly efficient heterogeneous basic catalyst for various organic reactions. researchgate.netias.ac.in

Eggshells are a waste product available in large quantities. After washing, drying, and calcining at high temperatures (e.g., 900 °C), they are transformed into a potent catalyst. mdpi.com This recycled catalyst has been successfully employed in the synthesis of 2-amino-4H-chromene derivatives and in Knoevenagel condensation reactions, often in aqueous media, providing high yields in short reaction times. researchgate.netias.ac.inresearchgate.net The catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.gov Other natural catalysts, such as Baker's yeast, have also been utilized in the multicomponent synthesis of 4H-chromenes, offering a mild and eco-friendly alternative to conventional catalysts. nih.gov

Modern Synthetic Techniques Applied to Chromene-4-thiones

Modern synthetic chemistry has introduced a variety of techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. These techniques are highly applicable to the synthesis of the chromene-4-thione scaffold and its precursors.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods. nih.govsemanticscholar.org By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. ias.ac.in This technique has been extensively applied to the synthesis of a wide array of chromene derivatives. researchgate.netnih.govbenthamdirect.com Multicomponent reactions to form 2-amino-4H-chromenes have been efficiently carried out under microwave irradiation, frequently under solvent-free conditions, leading to excellent product yields and simplified work-up procedures. ias.ac.in The thionation of the 4-oxo group of a chromenone precursor using Lawesson's reagent can also be accelerated using microwave heating, potentially leading to cleaner reactions and higher yields in shorter times. nih.gov

| Technique | Catalyst/Conditions | Substrates | Product | Reaction Time | Yield | Reference(s) |

| Microwave | Ammonium Acetate / EtOH | Pyrazole-4-carbaldehyde, 2-naphthols, malononitrile | 2-amino-4H-chromenes | Not specified | High | ias.ac.in |

| Microwave | None (Solvent-free) | Aldehydes, malononitrile, α- or β-naphthol | 2-amino-4H-chromenes | Short | Excellent | nih.gov |

| Microwave | Mn(II)/Co(II) with ligands | Various | Chromenes, Coumarins | Not specified | Not specified | benthamdirect.com |

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and operational simplicity. lew.ro These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation without the need to isolate intermediates, thereby saving time, resources, and reducing waste. ijcce.ac.irresearchgate.net The synthesis of the 4H-chromene ring system is particularly well-suited to MCRs. A common and powerful approach is the three-component condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenolic component (such as resorcinol (B1680541) or naphthol). sharif.edusharif.edujwent.net A wide variety of catalysts, including ionic liquids, L-proline, and various nanocatalysts, have been employed to facilitate these transformations, often under mild and environmentally friendly conditions. lew.roijcce.ac.irresearchgate.net This approach provides a convergent and diversity-oriented route to a vast library of substituted 4H-chromenes. researchgate.net

| Reaction Type | Catalyst | Key Reactants | Product | Key Features | Reference(s) |

| Three-component | L-proline | Arylglyoxalmonohydrates, 1,3-diketones, malononitrile | 4H-chromenes | Facile, efficient | ijcce.ac.irresearchgate.net |

| Three-component | 1-allyl-3-methyl-imidazolium halides | Aromatic aldehydes, malononitrile, α/β-naphthol | Benzo[h/f]chromenes | Solvent-free, reusable catalyst | lew.ro |

| Three-component | Nano-kaoline/BF3/Fe3O4 | Aldehyde, malononitrile, enolizable compounds | 4H-chromenes | Green, recyclable catalyst | sharif.edusharif.edu |

Stereoselective Synthesis and Enantiomeric Enrichment of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral chromene analogues is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. If the 2-heptyl group or another substituent on the chromene ring of 2-Heptyl-3-hydroxy-4H-chromene-4-thione were to introduce a stereocenter, the ability to control the stereochemical outcome of the synthesis would be crucial.

Recent advances have focused on the enantioselective synthesis of 4H-chromenes using chiral catalysts. For example, a chiral Nickel(II)-bis(oxazoline) complex has been used in combination with p-toluenesulfonic acid to catalyze the reaction of ortho-quinone methides with dicarbonyl compounds, affording enantioenriched 4H-chromenes with up to 95% enantiomeric excess (ee). rsc.orgnih.gov Organocatalysis has also emerged as a powerful tool, with chiral phosphoric acids and N-triflyl phosphoramides being used to promote reactions that generate chiral 4H-chromene products with excellent enantioselectivities. nih.gov These methods provide a foundation for the potential development of stereoselective routes to chiral analogues of 2-Heptyl-3-hydroxy-4H-chromene-4-thione.

Chemical Reactivity and Derivatization Studies of 2 Heptyl 3 Hydroxy 4h Chromene 4 Thione

Oxidation Reactions of the Thione Moiety

The thione group (C=S) at the C-4 position is susceptible to oxidation, offering a pathway to various sulfur-oxygenated derivatives. The oxidation state of the sulfur atom can be incrementally increased, leading to the formation of sulfoxides and sulfones.

Formation of Sulfoxides and Sulfones

The oxidation of thioamides and related thiones is a well-established transformation in organic synthesis. Typically, this is achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. The reaction proceeds in a stepwise manner. The initial oxidation of the thione yields the corresponding S-oxide, a sulfine (B13751562) derivative (2-Heptyl-3-hydroxy-4H-chromene-4-sulfine). Further oxidation of the sulfine is possible and would lead to the corresponding sulfone (2-Heptyl-3-hydroxy-4H-chromen-4-one S,S-dioxide), although the stability of such a species might be limited.

A more common outcome of over-oxidation of similar structures is the formation of the corresponding ketone (4-oxo derivative). The general transformation can be represented as follows:

Table 1: Plausible Products of Thione Oxidation

| Starting Material | Oxidizing Agent | Plausible Product(s) |

| 2-Heptyl-3-hydroxy-4H-chromene-4-thione | 1 equivalent of m-CPBA | 2-Heptyl-3-hydroxy-4H-chromene-4-sulfine |

| 2-Heptyl-3-hydroxy-4H-chromene-4-thione | Excess m-CPBA or H₂O₂ | 2-Heptyl-3-hydroxy-4H-chromen-4-one |

This table presents hypothetical reaction outcomes based on general chemical principles.

Selective Oxidation Strategies

Achieving selective oxidation of the thione in the presence of other potentially reactive sites, such as the electron-rich benzene (B151609) ring and the enolic hydroxyl group, requires careful selection of reagents and reaction conditions. The use of milder and more selective oxidizing agents is crucial to prevent unwanted side reactions, such as aromatic oxidation or reactions involving the hydroxyl group.

For the selective formation of the sulfoxide, controlled stoichiometry of the oxidant (e.g., one equivalent of m-CPBA) at low temperatures is generally employed. derpharmachemica.com Hydrogen peroxide in the presence of a catalyst can also be used for selective oxidation of sulfides to sulfoxides. mdpi.com The use of transition-metal-free oxidation systems, for instance, hydrogen peroxide in glacial acetic acid, could offer a greener and highly selective method for this transformation. mdpi.com Enzymatic or chemoenzymatic approaches could also provide high selectivity under mild conditions. rsc.org

Reduction Reactions of the Thione Moiety

The thione functionality can undergo reduction to afford the corresponding thiol or be completely reduced to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Generation of Corresponding Thiols and Sulfides

Reduction of the thione group in 2-Heptyl-3-hydroxy-4H-chromene-4-thione to the corresponding thiol (2-Heptyl-4-mercapto-4H-chromen-3-ol) can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones, and while it is generally less reactive towards thiones, it can be effective, often requiring longer reaction times or elevated temperatures. masterorganicchemistry.compressbooks.pub

Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the thione. However, LiAlH₄ is a very powerful reducing agent and may also reduce other functional groups present in the molecule, potentially leading to a mixture of products. masterorganicchemistry.com Catalytic hydrogenation presents another viable method for the reduction of thioamides, which can lead to the formation of both thiols and amines, depending on the catalyst and conditions. nih.gov

Table 2: Potential Products from Thione Reduction

| Starting Material | Reducing Agent | Potential Product(s) |

| 2-Heptyl-3-hydroxy-4H-chromene-4-thione | NaBH₄ | 2-Heptyl-4-mercapto-4H-chromen-3-ol |

| 2-Heptyl-3-hydroxy-4H-chromene-4-thione | LiAlH₄ | Complex mixture of reduced products |

| 2-Heptyl-3-hydroxy-4H-chromene-4-thione | Catalytic Hydrogenation | 2-Heptyl-4-mercapto-4H-chromen-3-ol and/or further reduced products |

This table presents hypothetical reaction outcomes based on general chemical principles.

Regioselective Reduction Protocols

Ensuring the regioselective reduction of the thione group without affecting the chromene ring system is a key consideration. The double bond within the pyran ring could potentially be reduced under certain conditions, especially with catalytic hydrogenation. The choice of a mild and selective reducing agent is therefore paramount. Sodium borohydride is generally chemoselective for carbonyl and thione groups in the presence of isolated double bonds, making it a good candidate for this transformation. masterorganicchemistry.com The use of specific catalysts in hydrogenation can also control the regioselectivity of the reduction.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring and the conjugated system of 2-Heptyl-3-hydroxy-4H-chromene-4-thione provide sites for both electrophilic and nucleophilic attack.

Electrophilic Substitution Reactions:

The benzene ring of the chromene scaffold is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen atom. The hydroxyl group at the 3-position also enhances the electron density of the ring system. The directing effect of the ether oxygen would primarily direct incoming electrophiles to the positions ortho and para to it (positions 5 and 7). The bulky nature of the heterocyclic ring might favor substitution at the less sterically hindered position 7. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com

Nucleophilic Substitution and Addition Reactions:

The C-4 carbon of the thione group is electrophilic and susceptible to nucleophilic attack. This is a common reaction pathway for carbonyl and thiocarbonyl compounds. libretexts.orgmasterorganicchemistry.com Strong nucleophiles can add to the C=S bond. For instance, organometallic reagents like Grignard reagents or organolithium compounds could potentially add to the thione, although this might be complicated by the acidic proton of the hydroxyl group.

The 4-position of the related 4H-chromene systems can also undergo nucleophilic attack, especially if a good leaving group is present at that position. researchgate.net While the thione itself is not a leaving group, its conversion to a more reactive species could facilitate nucleophilic substitution. Furthermore, conjugate addition of nucleophiles to the α,β-unsaturated thione system is a plausible reaction pathway, similar to the reactivity observed with thiochromones. nih.gov

In-depth Analysis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione Reveals Limited Publicly Available Reactivity Data

The current body of research on chromene derivatives primarily focuses on the synthesis of various analogues and their biological activities. Information regarding specific reaction types such as halogenation, nitration, cycloadditions, rearrangements, and metal-catalyzed coupling reactions of the 2-Heptyl-3-hydroxy-4H-chromene-4-thione core is scarce.

General chemical principles can offer hypothetical predictions about its reactivity. For instance, the benzene ring of the chromene core would be expected to undergo electrophilic aromatic substitution. The hydroxyl and thiocarbonyl groups, along with the heptyl substituent, would influence the regioselectivity and rate of such reactions. The 3-hydroxyl group could potentially undergo O-alkylation or O-acylation, and the thiocarbonyl group might participate in various thio-specific reactions. However, without experimental data from peer-reviewed sources, a detailed discussion of these topics for this specific molecule remains speculative.

Further empirical research is necessary to elucidate the precise chemical behavior and potential for derivatization of 2-Heptyl-3-hydroxy-4H-chromene-4-thione. Such studies would be essential to unlock its full potential for applications in drug discovery and materials science. Until such research is published, a scientifically rigorous article detailing its specific reactivity patterns as per the requested structure cannot be compiled.

Mechanistic and Biological Activity Investigations of Chromene 4 Thione Derivatives

Research on Cellular and Molecular Mechanisms of Action

The biological effects of chromene-4-thione derivatives are rooted in their interactions at the cellular and molecular levels. These compounds have been shown to engage with specific intracellular components and modulate key signaling pathways, leading to a range of physiological responses.

Chromene derivatives have been identified to interact with a variety of cellular targets, which is crucial for their pharmacological effects. For instance, certain synthetic chromene derivatives have been shown to bind to the anti-apoptotic protein Bcl-2, thereby inducing programmed cell death, a significant mechanism in cancer therapy. The ability of chromene structures to interact with diverse cellular targets underscores their potential as versatile therapeutic agents. researchgate.net

In the context of neurodegenerative diseases, amino-7,8-dihydro-4H-chromenone derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of these enzymes. nih.gov Other chromene derivatives have shown inhibitory activity against β-secretase, another key enzyme in Alzheimer's pathology.

Furthermore, studies on luteolin, a flavonoid containing a chromen-4-one structure, and its thione derivative, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromene-4-thione, reveal interactions with various signaling proteins. Luteolin has been shown to effectively suppress the expression levels of p-STAT3 (signal transducer and activator of transcription), p-Akt, p-EGFR (epidermal growth factor receptor), and p-Erk1/2 (extracellular signal-regulated kinase) in cancerous cell lines. nih.gov

Table 1: Interaction of Chromene Derivatives with Intracellular Targets

| Compound Class | Target | Biological Effect |

| Synthetic Chromene Derivatives | Bcl-2 | Induction of apoptosis |

| Amino-7,8-dihydro-4H-chromenone Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Enzyme inhibition |

| Chromene Derivatives | β-Secretase | Enzyme inhibition |

| Luteolin (Chromen-4-one structure) | p-STAT3, p-Akt, p-EGFR, p-Erk1/2 | Inhibition of signaling proteins |

The interaction of chromene-4-thione derivatives with intracellular targets can trigger the modulation of various cellular pathways and signaling cascades, which are fundamental to their biological activity.

Derivatives of the related coumarin structure have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, growth, and proliferation and is often dysregulated in cancer. frontiersin.org By targeting this pathway, these compounds can impede tumor progression. frontiersin.org Similarly, luteolin has been reported to induce apoptosis through the activation of the MAPK (mitogen-activated protein kinase) pathway. nih.gov

The anti-inflammatory effects of certain chromene derivatives are attributed to their ability to modulate inflammatory pathways. For example, some 4H-chromene derivatives have been found to inhibit the production of nitric oxide (NO) induced by tumor necrosis factor-alpha (TNF-α) in chondrocytes. scispace.com This is significant as NO is a key mediator in inflammatory processes.

Table 2: Modulation of Cellular Pathways by Chromene Derivatives

| Compound/Derivative Class | Cellular Pathway | Observed Effect |

| Coumarin Derivatives | PI3K/Akt/mTOR | Inhibition, leading to anti-proliferative effects |

| Luteolin (Chromen-4-one structure) | MAPK | Activation, leading to apoptosis |

| 4H-Chromene Derivatives | TNF-α induced Nitric Oxide Production | Inhibition, leading to anti-inflammatory effects |

Studies on Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. They are involved in normal cellular processes but can also cause significant damage at high concentrations. Chromene-4-thione derivatives have been investigated for their ability to modulate ROS levels, exhibiting both antioxidant and pro-oxidant activities.

ROS, such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), are byproducts of normal metabolic processes. They are involved in cell signaling, immune responses, and maintaining cellular homeostasis. However, an imbalance leading to excessive ROS levels results in oxidative stress, which can damage lipids, proteins, and DNA, contributing to various pathologies including cancer and neurodegenerative diseases. mdpi.com The generation of highly reactive hydroxyl radicals (OH•) from the reaction of O₂⁻ and H₂O₂ with transition metals is a primary cause of this damage. mdpi.com

Many chromene derivatives have demonstrated significant antioxidant activity. They can scavenge free radicals, thereby mitigating oxidative stress. biointerfaceresearch.comresearchgate.net The antioxidant potential of novel 4H-chromene derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with some compounds showing a good percentage of inhibition comparable to standard antioxidants like ascorbic acid. biointerfaceresearch.comresearchgate.net

Conversely, some compounds with structures analogous to the chromene-4-thione core, such as menadione (a quinone), can exhibit pro-oxidant activity. Menadione has been shown to generate ROS through a process called redox cycling. researchgate.net This process involves the one-electron reduction of the compound, which can then react with molecular oxygen to produce superoxide radicals, leading to increased oxidative stress. researchgate.net This enhanced ROS production can be a strategy to induce cancer cell death. nih.gov The ability of cytosolic thioredoxin reductase (TXNRD1) to reduce menadione significantly enhances this ROS generation. nih.gov

Table 3: Antioxidant and Pro-oxidant Activities of Chromene and Related Derivatives

| Compound/Derivative Class | Activity | Mechanism |

| 4H-Chromene Derivatives | Antioxidant | Radical scavenging |

| Menadione (structurally related) | Pro-oxidant | Redox cycling, leading to superoxide radical production |

Enzyme Inhibition Studies by Chromene-4-thione Structures

The ability of chromene-4-thione derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Various studies have demonstrated the potent inhibitory effects of this class of compounds on a range of enzymes.

Chromen-4-one substituted oxadiazole analogs have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme whose increased activity is linked to several health issues. Many of these analogs exhibited significant inhibitory activity, with IC₅₀ values in the low micromolar range, surpassing the standard inhibitor D-saccharic acid 1,4-lactone. mdpi.com

In the field of Alzheimer's disease research, as previously mentioned, amino-7,8-dihydro-4H-chromenone derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic studies have revealed that some of these compounds act as competitive inhibitors. nih.gov

Furthermore, chromone (B188151) derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade. mdpi.com

Table 4: Enzyme Inhibition by Chromene Derivatives

| Compound Class | Target Enzyme | IC₅₀ Values |

| Chromen-4-one oxadiazole analogs | β-Glucuronidase | Ranging from 0.8 ± 0.1 µM to 42.3 ± 0.8 µM |

| Amino-7,8-dihydro-4H-chromenone derivative 4k | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 µM |

| 4H-chromene derivatives | Cyclooxygenase (COX), Lipoxygenase (LOX) | Activity demonstrated |

Inhibition of Enzymes Critical for Cellular Survival

Chromene derivatives have demonstrated the ability to inhibit a range of enzymes that are essential for cellular processes. For instance, certain 4H-chromene derivatives have shown potent inhibitory activity against α-glucosidase and tyrosinase. nih.gov A series of newly synthesized 4H-chromene-3-carboxylate derivatives were identified as potent inhibitors of the elastase enzyme, with one compound exhibiting a half-maximal inhibitory concentration (IC50) significantly lower than the standard, Oleanolic Acid. tccollege.org

Additionally, other related chromone structures have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes crucial in the inflammatory pathway. nih.gov The versatility of the chromene structure allows for modifications that can target various enzymes with high specificity.

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) |

|---|---|---|

| 4H-Chromene derivatives | α-Glucosidase | Potent inhibition compared to acarbose nih.gov |

| 4H-Chromene derivatives | Tyrosinase | 3.50–12.20 mM nih.gov |

| 4H-Chromene-3-carboxylate derivative (4b) | Elastase | 0.41 ± 0.01 µM tccollege.org |

| Furo[3,2-c]chromene hydrazone derivative (3e) | Cyclooxygenase-2 (COX-2) | 10.4 µM nih.gov |

Structure-Guided Enzyme Targeting

The development of chromene derivatives as enzyme inhibitors often involves structure-guided design and molecular docking studies to understand their binding mechanisms. For example, the inhibitory action of a 4H-chromene-3-carboxylate derivative against elastase was analyzed through Lineweaver-Burk plots, which revealed a competitive inhibition mechanism. tccollege.org This suggests that the compound forms an enzyme-inhibitor complex at the active site. tccollege.org

Computational docking studies have been employed to elucidate the interactions between chromene derivatives and their target enzymes. These studies have revealed that interactions such as hydrogen and halogen bonding with amino acid residues in the enzyme's active site are likely responsible for their biological activity. nih.gov Such insights are crucial for the rational design of more potent and selective inhibitors based on the chromene scaffold.

Induction of Apoptosis in Biological Systems

A significant aspect of the anticancer potential of chromene derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com Various studies have shown that compounds containing the 4H-chromene core can trigger apoptotic pathways, leading to the elimination of malignant cells. mdpi.comnih.gov For instance, a novel 4H-chromen-4-one derivative isolated from a marine microorganism demonstrated potent cytotoxic activity against human colon and prostate cancer cell lines. nih.gov

The modifications at different positions of the chromene ring play a critical role in the apoptosis-inducing activity. Structure-activity relationship (SAR) studies on 4-aryl-4H-chromenes have indicated that substituents at the 2-, 3-, and 4-positions can significantly influence the antitumor potency. nih.govresearchgate.net

Pathways Involved in Apoptosis Induction

The apoptotic mechanisms initiated by chromene derivatives involve multiple cellular pathways. One established mechanism is the activation of caspases, a family of proteases that execute the apoptotic process. Studies on certain dihydropyrano[2,3-g]chromene derivatives have demonstrated the induction of apoptosis in chronic myeloid leukemia (K562) cells, which was confirmed by flow cytometry and the analysis of key apoptosis-related genes like BCL2 and Bax. nih.gov

Research on 1H-benzo[f]chromene derivatives has shown they can induce apoptosis by causing cell cycle arrest at different phases (G1, S, or G1/S). mdpi.com This cell cycle blockade is a common trigger for the intrinsic apoptotic pathway. Furthermore, some chromene derivatives are thought to inhibit P-glycoprotein, a protein associated with multidrug resistance, which can also interfere with the release of cytochrome c and the inhibition of apoptosis. mdpi.com

Specificity and Selectivity in Cellular Models

An important characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several chromene derivatives have exhibited such selectivity. In a study involving dihydropyrano[2,3-g]chromene derivatives, the lead compound showed a stronger inhibitory effect on the growth of K562 cancer cells compared to normal peripheral blood mononuclear cells (PBMCs). nih.gov

Similarly, a 4H-chromen-4-one derivative from a marine Streptomyces species was found to have lower cytotoxicity against normal human embryonic kidney cells compared to its potent activity against human colon and prostate cancer cells. nih.gov This preferential activity against cancer cells highlights the therapeutic potential of the chromene scaffold.

| Compound | Cell Line | Activity | Selectivity Noted |

|---|---|---|---|

| 4-Clpgc (a dihydropyrano[2,3-g]chromene) | K562 (Cancer) | IC₅₀: 102 ± 1.6 µM | More potent against cancer cells nih.gov |

| 4-Clpgc (a dihydropyrano[2,3-g]chromene) | PBMCs (Normal) | IC₅₀: 143 ± 9.41 µM | |

| 4H-chromen-4-one derivative | Human Colon Carcinoma | EC₅₀: 9.68 µg/ml | Less cytotoxic to normal cells nih.gov |

| 4H-chromen-4-one derivative | Human Prostate Adenocarcinoma | EC₅₀: 9.93 µg/ml | |

| 4H-chromen-4-one derivative | Human Embryonic Kidney (Normal) | EC₅₀: 25.5 µg/ml |

Antimicrobial Activity Mechanisms of Chromene-4-thione Compounds

The chromene scaffold is a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens. Chromene derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. ijpsjournal.com

The mechanisms underlying their antimicrobial action are diverse. Some chromenes function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerases, which are crucial for DNA replication and cell division. ijpsjournal.com Others are capable of disrupting bacterial membranes, leading to cell lysis and death, or inhibiting the synthesis of proteins and nucleic acids. ijpsjournal.com

Antibacterial Action against Microorganisms

Numerous studies have documented the antibacterial efficacy of various chromene derivatives. For example, a series of 2-amino-4H-chromenes showed potent activity against Gram-positive bacteria such as Bacillus anthracis and Staphylococcus aureus. nih.gov In another study, halogenated 3-nitro-2H-chromenes were particularly effective against multidrug-resistant strains of S. aureus and S. epidermidis, with tri-halogenated derivatives showing the highest potency. nih.gov The antibacterial activity is highly dependent on the substitution pattern on the chromene core. nih.gov

| Compound Class/Derivative | Microorganism | Activity (MIC/MBC) |

|---|---|---|

| 4H-benzo[h]chromenes (73a, 73b) | Gram-positive bacteria & fungi | MIC: 0.007 to 0.49 µg/mL nih.gov |

| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | MIC: 0.25 µg/ml nih.gov |

| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | MBC: 0.5 µg/ml nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | MDR S. aureus | MIC: 4 µg/mL nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | MDR S. epidermidis | MIC: 1–4 µg/mL nih.gov |

Antifungal Efficacy and Related Mechanisms

The proposed mechanisms of antifungal action for chromene derivatives are multifaceted. Molecular modeling studies of similar compounds, such as chroman-4-one derivatives, suggest that they may act by inhibiting key fungal enzymes essential for survival and virulence. For instance, some derivatives are predicted to inhibit enzymes like cysteine synthase, HOG1 kinase, and FBA1 in Candida albicans. mdpi.com Another potential mechanism, identified through studies on chromenol derivatives, is the inhibition of sterol 14α-demethylase (CYP51), an important enzyme in the ergosterol biosynthesis pathway of fungi. nih.gov Furthermore, N-myristoyltransferase (NMT) has been identified as a potential target for thiochroman-4-one derivatives, indicating that these compounds could interfere with fungal protein modification processes. nih.gov

The antifungal spectrum of chromene derivatives can be broad, encompassing various pathogenic fungi. Studies on different analogues have shown activity against species of Candida, Aspergillus, and Trichoderma, among others. mdpi.comnih.gov The minimum inhibitory concentration (MIC) values for these compounds vary depending on the specific derivative and the fungal species being tested, ranging from potent to moderate activity. mdpi.comnih.gov For example, certain thiochroman-4-one derivatives have exhibited significant activity against Candida albicans and Cryptococcus neoformans with MIC values as low as 0.5-16 µg/mL. nih.gov

| Compound Type | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chroman-4-one derivative | Candida albicans | 128 | mdpi.com |

| Chroman-4-one derivative | Candida tropicalis | 256 | mdpi.com |

| Thiochroman-4-one derivative | Candida albicans | 0.5-16 | nih.gov |

| Thiochroman-4-one derivative | Cryptococcus neoformans | 0.5-16 | nih.gov |

| Chromenol derivative | Trichoderma viride | 22.1-184.2 (µM) | nih.gov |

Structure-Activity Relationship (SAR) Studies of Chromene-4-thione Analogues

The biological response of chromene-4-thione derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how different functional groups and their positions on the chromene ring influence antifungal efficacy.

The nature and size of substituents on the chromene scaffold can significantly modulate the antifungal activity.

Alkyl Chains: The presence and characteristics of alkyl chains can have a profound effect on the biological activity of chromene derivatives. In some cases, the addition of an alkyl chain can enhance lipophilicity, which may facilitate passage through the fungal cell membrane. However, the length and bulkiness of the alkyl chain are critical factors. For instance, one study on chroman-4-one derivatives found that replacing a phenolic hydroxyl group with a longer and more apolar pentyl chain led to a complete loss of antimicrobial activity. mdpi.com This suggests that while a certain degree of lipophilicity is beneficial, an excessively long alkyl chain, such as the heptyl group in 2-Heptyl-3-hydroxy-4H-chromene-4-thione, might negatively impact activity, possibly due to steric hindrance or unfavorable interactions with the target site.

Hydroxyl Groups: The presence and position of hydroxyl groups are also crucial for the biological activity of chromene derivatives. Hydroxyl groups can participate in hydrogen bonding with target enzymes, which can be a key interaction for inhibitory activity. nih.gov The introduction of a hydroxyl group can, in some instances, increase the potency of a compound. However, the effect is highly dependent on its position on the chromene ring. In some chroman-4-one derivatives, the presence of a phenolic hydroxyl group was found to be important for activity, and its replacement with other groups was detrimental. mdpi.com

| Compound Series | Substituent Variation | Effect on Activity | Reference |

|---|---|---|---|

| Chroman-4-ones | Replacement of phenolic -OH with a pentyl chain | Abolished antimicrobial activity | mdpi.com |

| Chroman-4-ones | Addition of alkyl chains at the 7-OH group | Reduced antimicrobial activity | mdpi.com |

| Spirotryprostatin A derivatives | Electron-withdrawing groups at meta- and para-positions | Favorable influence on biological activity | mdpi.com |

The specific placement of substituents on the chromene ring system, known as positional isomerism, can dramatically alter the biological activity of the molecule. Even minor changes in the position of a functional group can lead to significant differences in efficacy, likely due to altered binding affinity with the biological target.

Computational and Theoretical Chemistry of Chromene 4 Thione Systems

Quantum Chemical Analysis of Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions, offering a molecular-level view of the transformation processes. For chromene-4-thione systems, these analyses can shed light on their synthetic pathways and the energetic feasibility of various routes.

The synthesis of the 2-heptyl-3-hydroxy-4H-chromene-4-thione core can be approached through multicomponent reactions (MCRs) followed by a thionation step. MCRs are highly efficient for creating molecular complexity in a single step. For instance, the synthesis of a related 4H-chromene scaffold can be achieved through a one-pot reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative. mdpi.com

A plausible synthetic pathway for the chromene core involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound, followed by a Michael addition with a phenol, and subsequent cyclization. nih.gov The thionation of the resulting chromen-4-one to the desired chromene-4-thione is commonly achieved using Lawesson's reagent.

Computational studies, particularly using Density Functional Theory (DFT), can model the energetic landscape of these reaction pathways. For example, the thionation of carbonyl compounds with Lawesson's reagent has been computationally investigated. The reaction is understood to proceed through the dissociation of Lawesson's reagent into reactive monomers, which then undergo a concerted cycloaddition with the carbonyl group to form a four-membered intermediate. This is followed by a cycloreversion to yield the thiocarbonyl compound. unict.it The second step, the cycloreversion, is typically the rate-limiting step of the reaction. unict.it

The energetic profile of such a reaction can be mapped out by calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility.

Table 1: Representative Energetic Data for a General Thionation Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants (Carbonyl + LR Monomer) | 0.0 |

| Transition State 1 (Cycloaddition) | +15.2 |

| Four-membered Intermediate | -5.7 |

| Transition State 2 (Cycloreversion) | +20.5 |

| Products (Thione + Byproduct) | -10.1 |

Note: The data in this table is illustrative and represents a generalized thionation reaction. Actual values for a specific reaction would require dedicated calculations.

Transition state (TS) theory is a cornerstone of understanding reaction kinetics. Computational chemistry allows for the precise location and characterization of transition state structures, which are first-order saddle points on the potential energy surface. ucsb.edu A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. bcrec.id

Transition state calculations provide the activation energy (the energy difference between the reactants and the transition state), which is a critical parameter in determining the reaction rate. researchgate.net These calculations are vital for comparing different possible reaction pathways and predicting which will be kinetically favored.

Electronic Structure Calculations of the Chromene-4-thione Core

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide a detailed picture of the electron distribution and orbital energies within the chromene-4-thione framework.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions.

For chromene derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution. ijcce.ac.ir In a typical chromene-4-thione system, the HOMO is often localized on the electron-rich parts of the molecule, including the sulfur atom and the aromatic ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed over the conjugated system, highlighting the regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Chromone (B188151) Derivative

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: These values are representative for a chromone derivative and can vary based on the specific substituents and the level of theory used in the calculation.

The distribution of electron density within a molecule is fundamental to its reactivity. Computational methods can calculate the partial atomic charges, providing a quantitative measure of the local electronic environment. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack. ijcce.ac.ir

In the chromene-4-thione core, the thione sulfur atom is expected to have a significant negative partial charge, making it a nucleophilic center. The carbonyl carbon in the precursor chromen-4-one, on the other hand, would have a positive partial charge. The introduction of the heptyl and hydroxyl groups will further influence the charge distribution through inductive and resonance effects. The hydroxyl group, being an electron-donating group, will increase the electron density in the aromatic ring. These charge distributions are crucial for predicting how the molecule will interact with other reagents and biological macromolecules. rsc.org

Molecular Docking and Dynamics Simulations for Biological Interactions

Computational techniques are widely used to predict and analyze the interactions between small molecules and biological targets, such as proteins and nucleic acids. These methods are essential in drug discovery and molecular biology.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For chromene derivatives, which are known to possess a wide range of biological activities, docking studies can identify potential protein targets and elucidate the binding mode. For instance, docking studies on chromene analogues with Trypanothione reductase, a key enzyme in Leishmania, have suggested potential binding interactions within the active site. nih.gov The results of docking simulations are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between a ligand and its target protein over time. Starting from a docked pose, an MD simulation can reveal the stability of the complex, the conformational changes that occur upon binding, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These simulations offer a more realistic representation of the biological system by incorporating the flexibility of both the ligand and the protein, as well as the surrounding solvent.

Ligand-Target Binding Prediction

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to a specific biological target, such as a protein or enzyme. In the context of chromene-4-thione systems, docking studies are instrumental in identifying potential therapeutic targets and elucidating the molecular basis of their biological activity. These studies have been applied to a variety of chromene derivatives to predict their interactions with targets implicated in diseases like cancer and inflammation. researchgate.netresearchgate.net

For instance, in silico docking has been employed to investigate the binding of 4H-chromene derivatives to the active sites of various enzymes. One study explored the interaction of such derivatives with the calcium channel CavAb, revealing that certain compounds exhibited strong binding affinities, comparable to known calcium channel blockers. iau.ir Another research focused on the inhibition of Rab23, a protein associated with cancer, by novel chromene derivatives, where docking studies helped to understand the mechanism of action at the molecular level. researchgate.net

The binding affinity is often quantified by a docking score, which represents the negative of the binding energy (in kcal/mol). A more negative score typically indicates a more favorable binding interaction. The interactions between the ligand and the target are also analyzed, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex.

Table 1: Representative Docking Scores of Chromene Derivatives against Various Targets

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 4H-Chromene Derivatives | Calcium Channel (CavAb) | -7.5 to -8.5 | iau.ir |

| 4H-Chromene Derivatives | Rab23 Protein | -7.0 to -7.9 | researchgate.net |

| 4-Aryl-4H-chromenes | Apoptosis-related proteins | Not specified | nih.gov |

Note: The specific docking scores can vary depending on the software and parameters used.

Conformational Analysis in Biological Environments

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of chromene-4-thione systems in biological environments, often simulated using molecular dynamics (MD) simulations, provides insights into their dynamic behavior and preferred spatial arrangements.

In a simulated biological environment, such as in the presence of a solvent like water and at a physiological temperature, a molecule like 2-Heptyl-3-hydroxy-4H-chromene-4-thione would not be static. The flexible heptyl chain and the rotatable hydroxyl group would allow the molecule to adopt various conformations. MD simulations can track the atomic movements over time, revealing the most stable and frequently occurring conformations. This information is vital for understanding how the molecule might fit into a binding pocket of a target protein. The planarity of the chromene ring system, influenced by the thione group, and the orientation of the substituents would be key factors in its interaction with biological macromolecules. nih.gov

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, including NMR, Infrared (IR), and UV-Visible spectra. rsc.orgnrel.govchemrxiv.org These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

For chromene-4-thione systems, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. These theoretical values can then be compared with experimental data to confirm the structure of the compound. While specific DFT predictions for 2-Heptyl-3-hydroxy-4H-chromene-4-thione are not available in the literature, studies on other heterocyclic thione derivatives have shown good correlation between calculated and experimental spectroscopic data. researchgate.net

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. These calculations can help in assigning the characteristic vibrational modes of the chromene-4-thione core and its substituents. For example, the stretching frequency of the C=S bond in the thione group and the O-H stretching of the hydroxyl group would be of particular interest.

UV-Visible absorption spectra, which are related to the electronic transitions within the molecule, can also be predicted using Time-Dependent DFT (TD-DFT). These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Table 2: General Approach for Computational Prediction of Spectroscopic Data

| Spectroscopic Technique | Computational Method | Predicted Parameters |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | DFT (e.g., GIAO method) | 1H and 13C Chemical Shifts |

| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies and Intensities |

In Silico Screening and Design of Novel Chromene-4-thione Derivatives

In silico screening and rational drug design are powerful strategies for discovering and optimizing new drug candidates. For chromene-4-thione systems, these approaches can be used to design novel derivatives with improved biological activity, selectivity, and pharmacokinetic properties. nih.gov

Virtual screening involves the use of computational methods to screen large libraries of compounds against a specific biological target. This can be done through ligand-based methods, which rely on the knowledge of known active compounds, or structure-based methods, which utilize the 3D structure of the target. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of ligand-based design. nih.govmdpi.comacs.org QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. A study on 4-aryl-4H-chromenes as apoptosis inducers successfully used QSAR to identify key structural features influencing their activity. nih.gov

Structure-based design, on the other hand, involves designing new molecules that can fit into the binding site of a target and make favorable interactions. This often starts with a known scaffold, such as the chromene-4-thione core, and then modifying its substituents to enhance binding affinity and other desired properties. For example, novel 4H-chromene analogs have been designed as potential succinate (B1194679) dehydrogenase inhibitors for antifungal applications. nih.gov Similarly, computational screening has been used to identify novel dihydropyrimidinone and thione derivatives as potential anti-prostate cancer agents. researchgate.net

The design process often involves an iterative cycle of designing new compounds in silico, predicting their properties (e.g., binding affinity, ADME-Tox profiles), synthesizing the most promising candidates, and then experimentally testing their biological activity. This approach significantly reduces the time and cost associated with traditional drug discovery methods.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For 2-Heptyl-3-hydroxy-4H-chromene-4-thione, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical analysis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione, one would expect to observe distinct signals for the aromatic protons on the chromene ring, the hydroxyl proton, and the protons of the heptyl chain. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each signal to a specific proton in the molecule.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| [Value] | [e.g., d, t, m] | [Value] | Aromatic CH |

| [Value] | [e.g., d, t, m] | [Value] | Aromatic CH |

| [Value] | [e.g., d, t, m] | [Value] | Aromatic CH |

| [Value] | [e.g., d, t, m] | [Value] | Aromatic CH |

| [Value] | [e.g., s] | 3-OH | |

| [Value] | [e.g., t] | [Value] | Heptyl-CH₂ (α to C2) |

| [Value] | [e.g., m] | Heptyl-(CH₂)₅ |

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-Heptyl-3-hydroxy-4H-chromene-4-thione would give a distinct signal. The chemical shift of each signal would indicate the type of carbon (e.g., C=S, C=C, C-O, aromatic CH, aliphatic CH₂/CH₃). The C=S carbon (thione) would be expected to appear at a characteristic downfield shift.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| [Value] | C4 (C=S) |

| [Value] | C2 |

| [Value] | C3 |

| [Value] | C4a |

| [Value] | C5 |

| [Value] | C6 |

| [Value] | C7 |

| [Value] | C8 |

| [Value] | C8a |

| [Value] | Heptyl-C1 |

| [Value] | Heptyl-C2 to C6 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the aromatic ring and along the heptyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (like C2, C3, C4, C4a, and C8a) and piecing together the different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of 2-Heptyl-3-hydroxy-4H-chromene-4-thione with high precision. This allows for the unambiguous determination of its elemental formula (C₁₆H₂₀O₂S), confirming the presence of all expected atoms and distinguishing it from other compounds with the same nominal mass.

Hypothetical HRMS Data

| Formula | Calculated Mass | Measured Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For 2-Heptyl-3-hydroxy-4H-chromene-4-thione, characteristic fragmentation pathways would likely involve the loss of the heptyl chain, cleavage of the chromene ring, and other specific bond breakages that would help to confirm the proposed structure. Analysis of these pathways provides a fingerprint for the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Heptyl-3-hydroxy-4H-chromene-4-thione is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. A key vibration is the C=S (thione) stretching, which is expected to appear in the 1250-1020 cm⁻¹ range, distinguishing it from its carbonyl (C=O) analog whose signal appears at a higher frequency (around 1616 cm⁻¹). researchgate.net The aromatic C=C bonds of the chromene ring system would produce sharp peaks between 1450 and 1600 cm⁻¹. researchgate.net The aliphatic heptyl chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹.

Detailed assignments for the expected vibrational modes are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Thione (C=S) | C=S Stretch | 1020 - 1250 |

| Ether (C-O-C) | C-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The chromene core is a conjugated system, giving rise to characteristic electronic transitions.

For chromenone derivatives, which are structurally similar, spectra typically display intense absorption bands corresponding to π → π* transitions. researchgate.netnih.gov These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. A lower energy band, corresponding to the n → π* transition of non-bonding electrons (from the sulfur and oxygen atoms) to the π* antibonding orbital, is also expected. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity. nih.gov

The expected electronic transitions for 2-Heptyl-3-hydroxy-4H-chromene-4-thione are detailed below.

| Transition | Involved Orbitals | Typical λmax Range (nm) | Solvent Dependency |

| π → π | π → π | 250 - 380 | Moderate |

| n → π | n → π | > 380 | High |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 2-Heptyl-3-hydroxy-4H-chromene-4-thione is not publicly available, analysis of closely related 3-hydroxy-4H-chromen-4-one structures provides a reliable model for its expected solid-state conformation. nih.govnih.govresearchgate.net

The core 4H-chromene ring system is generally found to be nearly planar. nih.gov The crystal structure would likely be stabilized by intermolecular hydrogen bonds, particularly involving the 3-hydroxy group and the thione sulfur atom of a neighboring molecule, potentially forming centrosymmetric dimers. researchgate.net The heptyl chain would likely adopt an extended conformation to minimize steric hindrance.

Representative crystallographic parameters for a related 3-hydroxy-2-aryl-4H-chromen-4-one are presented in the table below to illustrate the type of data obtained from this analysis. researchgate.net

| Parameter | Example Value (for a related flavone) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.893 (1) |

| b (Å) | 5.1981 (4) |

| c (Å) | 19.336 (2) |

| β (°) | 109.212 (9) |

| Volume (ų) | 1222.1 (2) |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, sulfur, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the empirical formula and assess the sample's purity.

The molecular formula for 2-Heptyl-3-hydroxy-4H-chromene-4-thione is C₁₆H₂₀O₂S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The results of this analysis are fundamental for confirming the identity of a newly synthesized batch of the compound.

| Element | Theoretical % |

| Carbon (C) | 69.53% |

| Hydrogen (H) | 7.29% |

| Sulfur (S) | 11.60% |

| Oxygen (O) | 11.58% |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Complex Chromene-4-thione Structures

While foundational methods for the synthesis of the 4H-chromene core exist, future research must focus on developing novel, efficient, and stereoselective strategies to access complex derivatives of 2-Heptyl-3-hydroxy-4H-chromene-4-thione. researchgate.net The development of advanced synthetic protocols is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies.

Key opportunities include:

Multicomponent Reactions (MCRs): Leveraging MCRs can provide a cost-effective and versatile approach to producing complex molecules in a single step. researchgate.net Designing new three- or four-component reactions that incorporate the core scaffold or build upon it could rapidly generate structural diversity. nih.gov

Domino and Tandem Reactions: One-pot domino procedures, such as Knoevenagel-Michael additions or Knoevenagel-intramolecular oxo-Diels-Alder reactions, offer efficient pathways to construct complex heterocyclic systems fused to the chromene-4-thione ring. nih.govresearchgate.net

Catalyst Development: Exploring novel organocatalysts, metal catalysts, or even biocatalysts could improve yields, reduce reaction times, and enhance the "green" credentials of synthetic routes. ajgreenchem.commdpi.com For instance, l-proline has been successfully used to catalyze the synthesis of related chromene structures. rsc.org

Table 1: Emerging Synthetic Strategies for Chromene-4-thione Derivatives

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | High atom economy, operational simplicity, rapid generation of diversity. |

| Domino (Cascade) Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Increased efficiency, reduced waste from intermediate purification steps. |

| Asymmetric Catalysis | The use of chiral catalysts to control the stereochemical outcome of a reaction. | Access to enantiomerically pure compounds, crucial for specific biological targeting. |

Exploration of Underexplored Reactivity Pathways and Functional Group Interconversions

The reactivity of the 4-hydroxy-2H-chromene-2-thione scaffold is a rich area for further investigation. rsc.orgresearchgate.net The specific combination of the enolic hydroxyl group adjacent to the thioketone in 2-Heptyl-3-hydroxy-4H-chromene-4-thione presents unique opportunities for chemical transformations.

Future research should explore:

Reactions at the Thione Group: The C=S bond is a versatile functional group that can undergo various reactions, including S-alkylation, oxidation, and participation in cycloaddition reactions, which are less explored compared to its C=O counterpart. nih.gov

Recyclization Reactions: The chromene-4-thione ring can react with binucleophiles, such as hydrazines or guanidine, leading to ring-opening and subsequent recyclization to form entirely new heterocyclic systems, like pyrazoles or pyrimidines. researchgate.net This pathway offers a powerful tool for scaffold hopping and generating novel chemical entities.

Functionalization of the Heptyl Chain: The long alkyl chain provides a site for selective functionalization to modulate the compound's lipophilicity, which can impact its pharmacokinetic properties and cellular uptake.

Derivatization of the Hydroxyl Group: The 3-hydroxy group can be readily converted into esters, ethers, or other functional groups, allowing for fine-tuning of the molecule's electronic and steric properties to probe interactions with biological targets.

Identification of New Biological Targets and Elucidation of Underlying Mechanisms

Chromene derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov However, the specific biological targets for many of these compounds, including 2-Heptyl-3-hydroxy-4H-chromene-4-thione, remain to be identified.

Promising avenues for research include:

Target-Based Screening: A promising strategy involves screening the compound against specific enzymes that are crucial for disease pathogenesis. nih.gov For example, trypanothione reductase, a key enzyme in parasites that cause tropical diseases, has been identified as a target for related thiochromenone derivatives. nih.gov Other potential targets could include protein tyrosine phosphatase 1B (PTP1B) for diabetes or various kinases involved in cancer. researchgate.net

Phenotypic Screening and Target Deconvolution: High-content screening in disease-relevant cellular models can identify novel biological activities. For compounds that show promising effects, such as inducing apoptosis in cancer cells, subsequent target deconvolution studies using chemical proteomics or genetic approaches can pinpoint the molecular target. researchgate.net

Exploration of Novel Therapeutic Areas: Beyond cancer and infectious diseases, the unique structure could be evaluated for activity in other areas, such as neurodegenerative diseases, metabolic disorders, or as modulators of the immune system.

Table 2: Potential Biological Targets for Chromene-4-thione Derivatives

| Target Class | Specific Example | Therapeutic Area |

|---|---|---|

| Enzymes | Trypanothione Reductase | Leishmaniasis, Chagas Disease |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes | |

| Kinases (e.g., EGFR, VEGFR) | Cancer | |

| Caspases | Cancer (Apoptosis Induction) | |

| Receptors | G-protein Coupled Receptors (GPCRs) | Various |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future applications in this area include: